3-[Methyl(pentyl)amino]propanenitrile
Overview
Description
“3-[Methyl(pentyl)amino]propanenitrile” is an organic compound with the molecular formula C9H18N2 . It has a molecular weight of 154.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[Methyl(pentyl)amino]propanenitrile” is 1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“3-[Methyl(pentyl)amino]propanenitrile” is a liquid at room temperature . It has a molecular weight of 154.26 . More specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Heterocyclic Compound Synthesis
3-[Methyl(pentyl)amino]propanenitrile has been explored as a key synthons in the synthesis of a wide variety of new, uniquely substituted heterocyclic substances. These compounds have demonstrated promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. The synthetic sequences involve the preparation of indolyl-5-amino-2-phenyl-1,2,3-triazoles, aminopyrazoles, and Schiff's bases, showcasing the compound's versatility in facilitating diverse chemical transformations. This highlights the potential of 3-[Methyl(pentyl)amino]propanenitrile in the development of novel antimicrobial agents (Behbehani et al., 2011).
Large-scale Synthesis Applications
Propanephosphonic acid anhydride (T3P®) is identified for its broad applications in organic synthesis, including condensation, functional group transformation, and heterocycles preparation, due to its high yield, chemical and optical purity, and broad functional group tolerance. The review of T3P® applications emphasizes its suitability for large-scale synthesis, showcasing the potential for 3-[Methyl(pentyl)amino]propanenitrile to be involved in large-scale chemical productions, especially in the pharmaceutical industry (Vishwanatha et al., 2013).
Magnetic Cooling Applications
Research into mixed-valent Mn supertetrahedra and planar discs, synthesized using related aminopropanediol compounds, has demonstrated significant magnetocaloric effects. These findings suggest the applicability of compounds like 3-[Methyl(pentyl)amino]propanenitrile in enhancing low-temperature magnetic cooling technologies, indicating a novel area of application in refrigeration and cooling systems at the quantum level (Manoli et al., 2008).
Biofuel Production
In the field of biofuel production, pentanol isomers, including compounds synthesized from amino acid substrates through microbial fermentations, have been recognized for their potential application as biofuels. Through metabolic engineering, microbial strains for the production of these isomers have been developed. This suggests the potential for compounds like 3-[Methyl(pentyl)amino]propanenitrile to play a role in the generation of biofuels, thereby contributing to sustainable energy solutions (Cann & Liao, 2009).
Safety And Hazards
This compound is associated with several hazard statements including H301, H315, H317, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .
properties
IUPAC Name |
3-[methyl(pentyl)amino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOUTNXDJQKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443937 | |
Record name | Propanenitrile, 3-(methylpentylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(pentyl)amino]propanenitrile | |
CAS RN |
919491-64-8 | |
Record name | Propanenitrile, 3-(methylpentylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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